(5-Methoxy-2-nitrophenyl)methanamine
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Overview
Description
(5-Methoxy-2-nitrophenyl)methanamine is an organic compound with the molecular formula C8H10N2O3 It is a derivative of methanamine, where the phenyl ring is substituted with a methoxy group at the 5-position and a nitro group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methoxy-2-nitrophenyl)methanamine typically involves the nitration of 5-methoxybenzaldehyde followed by reductive amination. The nitration step introduces the nitro group at the 2-position of the phenyl ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 5-methoxy-2-nitrobenzaldehyde is then subjected to reductive amination using a suitable reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The nitration and reductive amination steps are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(5-Methoxy-2-nitrophenyl)methanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride, hydrogen gas with palladium on carbon.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Nucleophiles: Halides, amines, thiols.
Major Products
Reduction: (5-Methoxy-2-aminophenyl)methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Methoxy-2-nitrobenzaldehyde or 5-Methoxy-2-nitrobenzoic acid.
Scientific Research Applications
(5-Methoxy-2-nitrophenyl)methanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Methoxy-2-nitrophenyl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The methoxy group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-5-nitrophenyl)methanamine: Similar structure but with different substitution pattern.
(4-Methoxy-2-nitrophenyl)methanamine: Another isomer with the methoxy group at the 4-position.
(2-Chloro-5-nitrophenyl)methanamine: Similar compound with a chloro group instead of a methoxy group.
Uniqueness
(5-Methoxy-2-nitrophenyl)methanamine is unique due to the specific positioning of the methoxy and nitro groups, which can significantly influence its chemical reactivity and biological activity. The methoxy group at the 5-position can enhance the compound’s stability and solubility, while the nitro group at the 2-position can participate in various redox reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
67567-42-4 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(5-methoxy-2-nitrophenyl)methanamine |
InChI |
InChI=1S/C8H10N2O3/c1-13-7-2-3-8(10(11)12)6(4-7)5-9/h2-4H,5,9H2,1H3 |
InChI Key |
DZJKVKCPWQBJSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])CN |
Origin of Product |
United States |
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